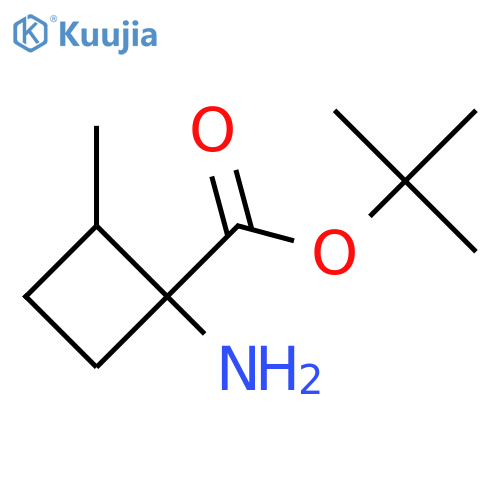Cas no 2870653-10-2 (Cyclobutanecarboxylic acid, 1-amino-2-methyl-, 1,1-dimethylethyl ester )

2870653-10-2 structure
商品名:Cyclobutanecarboxylic acid, 1-amino-2-methyl-, 1,1-dimethylethyl ester
CAS番号:2870653-10-2
MF:C10H19NO2
メガワット:185.26336312294
CID:5563444
Cyclobutanecarboxylic acid, 1-amino-2-methyl-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
-
- 1,1-Dimethylethyl 1-amino-2-methylcyclobutanecarboxylate (ACI)
- Cyclobutanecarboxylic acid, 1-amino-2-methyl-, 1,1-dimethylethyl ester
-
- インチ: 1S/C10H19NO2/c1-7-5-6-10(7,11)8(12)13-9(2,3)4/h7H,5-6,11H2,1-4H3
- InChIKey: GLMRQAPODXDZNK-UHFFFAOYSA-N
- ほほえんだ: O=C(C1(C(C)CC1)N)OC(C)(C)C
Cyclobutanecarboxylic acid, 1-amino-2-methyl-, 1,1-dimethylethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-39917794-2.5g |
tert-butyl 1-amino-2-methylcyclobutane-1-carboxylate |
2870653-10-2 | 2.5g |
$2856.0 | 2023-07-07 | ||
| Enamine | EN300-39917794-1.0g |
tert-butyl 1-amino-2-methylcyclobutane-1-carboxylate |
2870653-10-2 | 1.0g |
$1458.0 | 2023-07-07 | ||
| Enamine | EN300-39917794-0.05g |
tert-butyl 1-amino-2-methylcyclobutane-1-carboxylate |
2870653-10-2 | 0.05g |
$1224.0 | 2023-07-07 | ||
| Enamine | EN300-39917794-5.0g |
tert-butyl 1-amino-2-methylcyclobutane-1-carboxylate |
2870653-10-2 | 5.0g |
$4226.0 | 2023-07-07 | ||
| Enamine | EN300-39917794-0.25g |
tert-butyl 1-amino-2-methylcyclobutane-1-carboxylate |
2870653-10-2 | 0.25g |
$1341.0 | 2023-07-07 | ||
| Enamine | EN300-39917794-0.5g |
tert-butyl 1-amino-2-methylcyclobutane-1-carboxylate |
2870653-10-2 | 0.5g |
$1399.0 | 2023-07-07 | ||
| Enamine | EN300-39917794-10.0g |
tert-butyl 1-amino-2-methylcyclobutane-1-carboxylate |
2870653-10-2 | 10.0g |
$6266.0 | 2023-07-07 | ||
| Enamine | EN300-39917794-0.1g |
tert-butyl 1-amino-2-methylcyclobutane-1-carboxylate |
2870653-10-2 | 0.1g |
$1283.0 | 2023-07-07 |
Cyclobutanecarboxylic acid, 1-amino-2-methyl-, 1,1-dimethylethyl ester 関連文献
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
2870653-10-2 (Cyclobutanecarboxylic acid, 1-amino-2-methyl-, 1,1-dimethylethyl ester ) 関連製品
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
